Tris(i-propylcyclopentadienyl)praseodymium
Overview
Description
Tris(i-propylcyclopentadienyl)praseodymium is a chemical compound with the molecular formula C24H33Pr . It is also known by the trade name AE Organo-Metallics™ . The compound appears as light green crystals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula Pr(C5H4CH(CH3)2)3 . The compound has a molecular weight of 462.43 .Physical And Chemical Properties Analysis
This compound is a light green crystal . It has a molecular weight of 462.43 and a melting point of 50-54°C . The compound is sensitive to air and moisture .Scientific Research Applications
1. Application in CO2-fixation Studies
Tris(i-propylcyclopentadienyl)praseodymium, a compound related to rare earth crown ether complexes, has been studied for its potential in CO2-fixation applications. A study by McIntosh et al. (2001) focused on the reaction of lanthanide salts, such as praseodymium, to explore their capability in fixing carbon dioxide, a critical environmental concern (McIntosh, Kahwa, & Mague, 2001).
2. Role in Nuclear Magnetic Resonance Spectroscopy
The application of this compound in nuclear magnetic resonance (NMR) spectroscopy has been significant. For example, Belanger et al. (1971) demonstrated how shifts induced by this compound in the NMR spectra of ketones can provide valuable insights into their molecular structure (Belanger, Freppel, Tizane, & Richer, 1971). Similarly, Bélanger et al. (1971) applied these shifts for the stereochemical analysis of certain cyclohexanols (Bélanger, Freppel, Tizane, & Richer, 1971).
3. Investigating Electronic Structures of Organometallic Complexes
The compound's role in elucidating the electronic structures of organometallic complexes has been a key area of study. Amberger et al. (1985) researched the absorption spectrum and parameterization of crystal field splitting patterns in organometallic complexes involving praseodymium (Amberger, Schultze, & Edelstein, 1985). This type of research aids in understanding the intricate interactions within these complexes.
4. Photocatalytic Properties in Nanocrystalline Praseodymium Oxide
The photocatalytic properties of nanocrystalline praseodymium oxide have been investigated, providing insights into the potential applications of this compound in this field. Zinatloo-Ajabshir and Salavati‐Niasari (2015) synthesized nanocrystalline praseodymium oxide and explored its structural and photocatalytic properties (Zinatloo-Ajabshir & Salavati‐Niasari, 2015).
Safety and Hazards
Tris(i-propylcyclopentadienyl)praseodymium is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to handle the compound under inert gas and avoid contact with air . In case of contact with skin or eyes, it is advised to rinse thoroughly with water .
properties
InChI |
InChI=1S/3C8H11.Pr/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3; | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMGMNHRDWRZLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Pr] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Pr | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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